![molecular formula C23H22N4O2 B2521849 9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 457951-49-4](/img/structure/B2521849.png)

9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

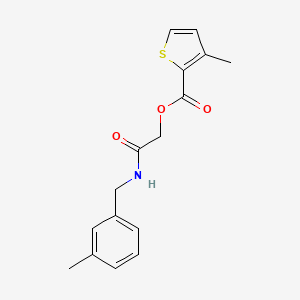

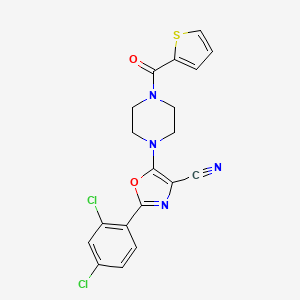

9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.

BenchChem offers high-quality 9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The quest for effective anticancer agents is unending, and Oprea1_367231 has caught the attention of researchers. Its unique structure and pharmacophoric features make it a promising candidate for inhibiting cancer cell growth. Studies have shown that Oprea1_367231 exhibits cytotoxic effects against various cancer cell lines, making it a potential lead compound for further drug development .

Antimicrobial Activity

In the battle against infectious diseases, Oprea1_367231 steps onto the stage. It demonstrates significant antimicrobial activity against bacteria, fungi, and even some drug-resistant strains. Researchers are exploring its potential as a novel antimicrobial agent, especially in the face of rising antibiotic resistance .

Analgesic and Anti-Inflammatory Effects

Pain relief and inflammation control are crucial therapeutic goals. Oprea1_367231 shows promise as an analgesic and anti-inflammatory agent. Its molecular interactions with pain receptors and inflammatory pathways are under investigation, aiming to develop safer and more effective treatments .

Antioxidant Properties

Oxidative stress contributes to various diseases, including neurodegenerative disorders. Oprea1_367231 exhibits antioxidant activity, scavenging free radicals and protecting cells from damage. Researchers are keen on unraveling its mechanisms and potential clinical applications .

Enzyme Inhibition

Oprea1_367231 wears multiple hats when it comes to enzyme inhibition:

- Alkaline Phosphatase Inhibitors : Alkaline phosphatase is implicated in bone health and other physiological processes. Oprea1_367231’s inhibition potential holds promise for bone-related disorders .

Antiviral Potential

Viruses remain formidable foes, and Oprea1_367231 enters the ring. Preliminary studies suggest antiviral activity against certain viruses. Researchers are investigating its mode of action and potential applications in viral infections .

Antitubercular Agents

Tuberculosis remains a global health challenge. Oprea1_367231 has exhibited activity against Mycobacterium tuberculosis, the causative agent of TB. Its role in combating this infectious disease warrants further exploration .

Mechanism of Action

Mode of action

Quinazolinone and triazoloquinazoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical pathways

Given the diverse pharmacological activities of quinazolinone and triazoloquinazoline derivatives, it can be inferred that they likely affect multiple biochemical pathways .

Result of action

Quinazolinone and triazoloquinazoline derivatives are known to have a variety of effects, including antifungal and antioxidant activities .

properties

IUPAC Name |

9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-23(2)12-17-19(18(29)13-23)20(15-9-6-10-16(28)11-15)27-22(24-17)25-21(26-27)14-7-4-3-5-8-14/h3-11,20,28H,12-13H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSNSKBJUCNSSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC(=CC=C5)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2521767.png)

![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)